2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol
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Overview
Description
2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple halogen atoms, a benzodiazole ring, and an ethanol group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol typically involves multiple steps, including halogenation, etherification, and sulfonation reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of chemical transformations under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the benzodiazole ring to a more saturated form.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-{4,6-dichloro-5-[2-(methoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol
- 2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(methylsulfonyl)-2-fluorophenyl]ethanol
Uniqueness
The uniqueness of 2-{4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}-2-[4-(ethanesulfonyl)-2-fluorophenyl]ethanol lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-benzimidazol-2-yl]-2-(4-ethylsulfonyl-2-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2F3N2O4S/c1-2-36(33,34)12-7-8-13(17(27)9-12)15(11-32)23-30-18-10-16(25)20(21(26)22(18)31-23)14-5-3-4-6-19(14)35-24(28)29/h3-10,15,24,32H,2,11H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVZZFFWVEFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C(CO)C2=NC3=C(C(=C(C=C3N2)Cl)C4=CC=CC=C4OC(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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